Cas no 14231-41-5 (L-Glutamic acid,N-[4-[[(2,4-diamino-1,5,6,7-tetrahydro-6-pteridinyl)methyl]amino]benzoyl]-(9CI))

L-Glutamic acid,N-[4-[[(2,4-diamino-1,5,6,7-tetrahydro-6-pteridinyl)methyl]amino]benzoyl]-(9CI) structure
14231-41-5 structure
Product Name:L-Glutamic acid,N-[4-[[(2,4-diamino-1,5,6,7-tetrahydro-6-pteridinyl)methyl]amino]benzoyl]-(9CI)
CAS No:14231-41-5
MF:C19H24N8O5
MW:444.444462776184
CID:150940
PubChem ID:101185
Update Time:2025-04-19

L-Glutamic acid,N-[4-[[(2,4-diamino-1,5,6,7-tetrahydro-6-pteridinyl)methyl]amino]benzoyl]-(9CI) Chemical and Physical Properties

Names and Identifiers

    • L-Glutamic acid,N-[4-[[(2,4-diamino-1,5,6,7-tetrahydro-6-pteridinyl)methyl]amino]benzoyl]-(9CI)
    • 2-[[4-[(2,4-diamino-5,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
    • 5-tetradecanolide
    • 6-NONYL-3,4,5,6-TETRAHYDRO-2H-2-PYRANONE
    • 6-nonyltetrahydro-2H-pyran-2-one
    • 6-nonyl-tetrahydro-pyran-2-one
    • FEMA 3590
    • N-{4-[(2,4-diamino-5,6,7,8-tetrahydro-pteridin-6-ylmethyl)-amino]-benzoyl}-glutamic acid
    • Tetradecanolactone
    • tetrahydro-6-nonyl-2H-pyran-2-one
    • Tetrahydroaminopterin
    • Tetrahydroxyaminopterin
    • (2S)-2-[[4-[(2,4-diamino-5,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
    • 14231-41-5
    • L-Glutamic acid, N-(4-(((2,4-diamino-1,5,6,7-tetrahydro-6-pteridinyl)methyl)amino)benzoyl)-
    • (4-(((2,4-diamino-1,5,6,7-tetrahydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamic acid
    • NSC 524120
    • AKOS040754171
    • Inchi: 1S/C19H24N8O5/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29/h1-4,11-12,22,24H,5-8H2,(H,25,30)(H,28,29)(H,31,32)(H5,20,21,23,26,27)/t11?,12-/m0/s1
    • InChI Key: IQOVRBYGMACLKN-KIYNQFGBSA-N
    • SMILES: O=C(C1C=CC(=CC=1)NCC1CNC2=C(C(N)=NC(N)=N2)N1)N[C@H](C(=O)O)CCC(=O)O

Computed Properties

  • Exact Mass: 444.18722
  • Monoisotopic Mass: 444.187
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 9
  • Complexity: 674
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 218Ų

Experimental Properties

  • Density: 1.48
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.686
  • PSA: 217.61
Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.